Ergolin-8-amine, 6-methyl-, (8a)-
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUBZNRUCSWDAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Allylic Chloride Intermediate
Elymoclavine is treated with thionyl chloride (SOCl₂) to generate an allylic chloride at the C-17 position. This intermediate (D-6-methyl-8-hydroxymethyl-10α-methoxy-8-ergolene) undergoes nucleophilic displacement reactions to introduce the amine group.
Reaction Conditions :
Displacement with Ammonia or Amines
The allylic chloride reacts with ammonia or primary amines in the presence of a base (e.g., potassium carbonate) to yield the 8-amine derivative. For example:
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Ammonia displacement : Produces Ergolin-8-amine, 6-methyl-, (8a)- with >80% yield.
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Methylamine : Generates N-methylated variants, requiring subsequent deprotection.
Key Data :
Alkylation Strategies
Direct N-Alkylation of Ergoline Core
The 8-position amine is introduced via alkylation of a pre-functionalized ergoline intermediate. For example:
Optimization Note :
Reductive Amination
A ketone intermediate (e.g., 8-keto-6-methylergoline) undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).
Conditions :
Stereochemical Control
The (8a) configuration is critical for biological activity. Methods to enforce stereochemistry include:
Chiral Auxiliaries
Use of L-proline-derived catalysts during displacement reactions ensures retention of the (8a) configuration.
Stereoselective Reduction
Reduction of an 8-imine intermediate with L-Selectride® (lithium tri-sec-butylborohydride) yields the desired (8a)-stereoisomer.
Data :
| Reduction Agent | Solvent | Diastereomeric Ratio (8a:8b) |
|---|---|---|
| L-Selectride® | THF | 9:1 |
| NaBH₄ | Ethanol | 3:1 |
Alternative Routes
From Chanoclavine and Agroclavine
Chanoclavine I is oxidized to agroclavine, followed by regioselective amination at C-8 using hydroxylamine-O-sulfonic acid.
Total Synthesis
A fully synthetic route involves:
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Construction of the ergoline tetracyclic system via Pictet–Spengler cyclization .
-
Introduction of the 6-methyl group via Friedel–Crafts alkylation .
Purification and Characterization
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Chromatography : Silica gel column chromatography (eluent: CH₂Cl₂/MeOH 95:5).
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Crystallization : Ethanol/water (7:3) yields needle-like crystals.
-
Analytical Data :
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
8a-Amino-6-methylergoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different derivatives of 8a-amino-6-methylergoline, while reduction may produce more stable forms of the compound .
Scientific Research Applications
Pharmacological Properties
Dopaminergic Activity : Ergoline derivatives, including Ergolin-8-amine, have been studied for their dopaminergic properties. They have been shown to act as dopamine substitutes, which is significant in treating disorders such as Parkinson's disease and schizophrenia. The functionalization of Ergolin-8-amine enhances its activity as a dopamine receptor agonist, making it a candidate for further therapeutic development .
Prolactin Inhibition : Research indicates that certain derivatives of Ergolin-8-amine exhibit potent prolactin-inhibiting activity. For instance, 6-propyl-8-hydroxymethyl-8-ergolene was found to be as effective as the most potent prolactin inhibitors known, suggesting potential applications in treating conditions related to hyperprolactinemia .
Synthesis and Derivative Development
The synthesis of Ergolin-8-amine involves various chemical reactions that can yield derivatives with enhanced or altered pharmacological profiles. A notable method includes the amidation of the C-8 carboxy group of lysergic acid to produce nonpeptidic and peptidic amides, which are pharmacologically active .
Table 1: Synthesis Overview
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Amidation | Lysergic acid | Ergoline derivatives | Variable |
| N-Alkylation | Ergoline intermediates | Alkylated ergolines | High |
Clinical Applications
Antitumor Activity : Recent studies have highlighted the antitumor potential of Ergolin-8-amine derivatives. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects. For example, compounds derived from Ergolin-8-amine showed promising results in inducing apoptosis in cancer cells .
Case Study: Antitumor Efficacy
In a study evaluating the cytotoxicity of Ergolin derivatives against human cancer cell lines (A549, SW-480, MCF-7), several compounds demonstrated IC50 values ranging from 2.3 µM to 176.5 µM. The mechanisms involved include modulation of ER stress and inflammatory pathways .
Research and Development Insights
Computational Studies : Molecular docking studies have been employed to understand the binding interactions of Ergolin derivatives with specific targets such as epidermal growth factor receptor (EGFR). These studies help in predicting the biological activity and optimizing the chemical structure for enhanced efficacy .
Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties of Ergolin derivatives are crucial for assessing their viability as therapeutic agents. Studies focusing on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable characteristics for drug development .
Mechanism of Action
The mechanism of action of 8a-amino-6-methylergoline involves its interaction with dopamine receptors. It acts as a partial agonist at these receptors, influencing various physiological processes. The molecular targets include dopamine D2 receptors, and the pathways involved are related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Ergoline Alkaloid Derivatives
The ergoline family includes natural and synthetic derivatives such as ergotamine and ergometrine, which feature complex peptide or hydroxyl substitutions. Unlike "Ergolin-8-amine, 6-methyl-, (8a)-," ergotamine contains a peptide moiety at position 8, contributing to its vasoconstrictive properties . The methyl and amine substituents in the target compound may enhance metabolic stability or alter receptor binding compared to bulkier substituents in classical ergolines.
Methyl-Substituted Heterocycles
Methyl groups influence physicochemical properties. For example:
- Pyrimidopyrimidinone Derivatives: A 6-methyl-substituted pyrimidopyrimidinone (compound 57) exhibited moderate inhibitory activity against dihydrofolate reductase (DHFR), with IC₅₀ values suggesting that methyl groups can modulate enzyme affinity .
- Triazine Derivatives : 5- or 6-methyl-substituted triazines showed decomposition temperatures of 250–255°C, indicating that methyl groups in specific positions enhance thermal stability .
These findings suggest that the 6-methyl group in "Ergolin-8-amine, 6-methyl-, (8a)-" could similarly improve stability or alter solubility compared to non-methylated ergolines.
Amine-Substituted Heterocycles
Amine groups at position 8 are observed in other heterocycles, such as:
- 8-Methoxyquinolin-6-amine: This quinoline derivative (CAS 75959-08-9) features a methoxy group at position 8 and an amine at position 4. Its molecular weight (174.2 g/mol) and polarity contrast with the ergoline derivative, highlighting how scaffold differences impact properties like bioavailability .
- N-[6-(diethylamino)hexyl]-6-methoxy-4-methylquinolin-8-amine: A methylquinoline derivative with a branched alkylamine chain, demonstrating how amine positioning and side-chain length influence receptor interactions .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Structural Influence on Stability: Methyl groups in triazine and pyrimidopyrimidinone systems enhance thermal stability or enzyme affinity, suggesting analogous benefits in ergoline derivatives .
- Synthetic Challenges: Limited data on ergoline-specific decomposition or synthesis underscores the need for further studies to optimize routes for methyl- and amine-substituted ergolines.
Q & A
Basic: What are the standard synthetic routes for Ergolin-8-amine, 6-methyl-, (8a)-, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves catalytic cyclization of substituted tryptamine derivatives. For optimization:
- Catalyst Screening: Use transition metal catalysts (e.g., indium or tin chlorides) to improve yield, as demonstrated in analogous quinolin-8-amine syntheses .
- Temperature Control: Conduct trials at 60–100°C to balance reaction rate and byproduct formation.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents may reduce side reactions .
- Monitoring: Employ TLC or HPLC to track reaction progress and identify optimal stopping points .
Basic: How can the three-dimensional structure of Ergolin-8-amine derivatives be reliably characterized?
Methodological Answer:
Use complementary techniques:
- X-ray Crystallography: Resolve absolute stereochemistry at the 8a position by growing single crystals in slow-evaporation setups with hexane/ethyl acetate mixtures .
- NMR Spectroscopy: Assign conformational preferences using 2D NOESY to detect spatial proximity between protons (e.g., 6-methyl and 8-amine groups) .
- Computational Modeling: Validate experimental data with DFT calculations (e.g., Gaussian software) to compare theoretical and observed bond angles .
Advanced: How should researchers address contradictions in bioactivity data across studies involving this compound?
Methodological Answer:
- Source Evaluation: Cross-check experimental conditions (e.g., cell lines, solvent purity) from primary literature .
- Statistical Reanalysis: Apply ANOVA or t-tests to determine if discrepancies are statistically significant .
- Reproducibility Trials: Replicate conflicting studies under controlled conditions, documenting deviations (e.g., pH, temperature) .
- Meta-Analysis: Aggregate data from multiple studies to identify trends obscured by small sample sizes .
Advanced: What gaps exist in the current literature on this compound’s mechanism of action, and how can they be addressed experimentally?
Methodological Answer:
- Gap Identification: Systematic reviews often reveal limited data on:
- Hypothesis Testing: Design knockout cell models (e.g., CRISPR-edited serotonin receptors) to isolate target interactions .
Basic: What analytical techniques are most suitable for quantifying Ergolin-8-amine derivatives in complex mixtures?
Methodological Answer:
- HPLC-UV/Vis: Optimize mobile phase (e.g., acetonitrile/ammonium acetate buffer) for baseline separation of isomers .
- GC-MS: Derivatize the amine group with TFAA to improve volatility and detection limits .
- Validation: Perform spike-and-recovery experiments in biological matrices to confirm accuracy (±5% error threshold) .
Advanced: How can computational methods enhance the design of novel Ergolin-8-amine analogs?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to predict binding poses in homology-modeled receptors (e.g., 5-HT₂A) .
- QSAR Modeling: Train models on existing bioactivity data to correlate substituent effects (e.g., 6-methyl vs. 6-ethyl) with potency .
- ADMET Prediction: Apply SwissADME to prioritize analogs with favorable pharmacokinetic profiles .
Basic: What are the best practices for documenting experimental procedures in studies involving this compound?
Methodological Answer:
- Detailed Protocols: Include step-by-step synthesis, purification (e.g., column chromatography gradients), and characterization data .
- Data Reproducibility: Provide raw spectral files (e.g., .JCAMP-DX for NMR) in supplementary materials .
- Ethical Citation: Use reference managers (e.g., Zotero) to ensure consistent APA/ACS formatting and avoid plagiarism .
Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Degradation Product Identification: Employ HRMS/MS to characterize oxidative byproducts .
Advanced: What strategies can resolve ambiguities in the compound’s catalytic applications?
Methodological Answer:
- Mechanistic Probes: Introduce isotopically labeled substrates (e.g., ¹³C-acetylene) to trace catalytic cycles via in situ NMR .
- Kinetic Isotope Effects (KIE): Compare reaction rates with protiated vs. deuterated reagents to identify rate-determining steps .
- Operando Spectroscopy: Use Raman or IR during catalysis to detect transient intermediates .
Basic: How should interdisciplinary approaches (e.g., biochemistry/materials science) be integrated into research on this compound?
Methodological Answer:
- Collaborative Frameworks: Partner with materials scientists to functionalize nanoparticles (e.g., AuNPs) with the compound for targeted drug delivery .
- Cross-Disciplinary Validation: Use AFM or TEM to confirm nanostructure assembly while retaining bioactivity .
- Funding Proposals: Structure grants around NIH’s R21 mechanism to pilot high-risk/high-reward interdisciplinary hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
